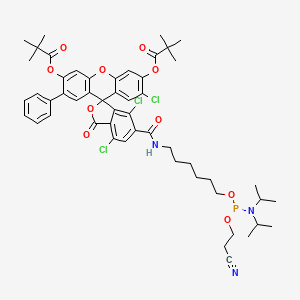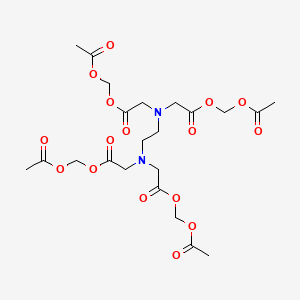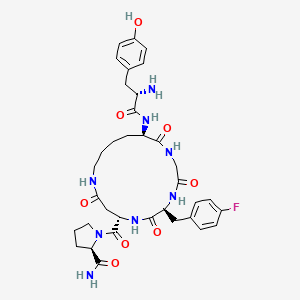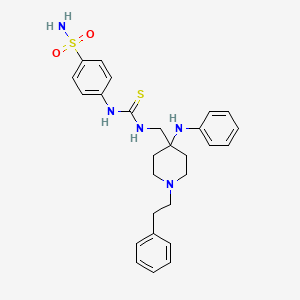![molecular formula C35H52N4O7 B12383119 (2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)
(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Provide a brief introduction to the compound, including its chemical name, molecular formula, and any known uses or significance. Mention any unique structural features or properties that make the compound noteworthy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, and reaction conditions (e.g., temperature, pressure, solvents) used in each step of the synthesis.
Industrial Production Methods: Discuss any industrial production methods for the compound, if applicable. Include information about large-scale synthesis, purification, and any challenges or considerations in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products: Describe the major products formed from these reactions. Include information about the yields, purity, and any side products that may be formed.
Aplicaciones Científicas De Investigación
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields, such as chemistry, biology, medicine, and industry. Include specific examples of research studies or applications where the compound has been used.
Mecanismo De Acción
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any structural, chemical, or functional differences that set it apart from related compounds.
List of Similar Compounds: Provide a list of similar compounds, including their chemical names and any relevant information about their properties or uses.
Propiedades
Fórmula molecular |
C35H52N4O7 |
|---|---|
Peso molecular |
640.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25?,26?,28?,29-,30-,35+/m0/s1 |
Clave InChI |
IJXUVRJYZJRYCL-BGPVXCRASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2CCCC3C2CCCC3)C(=O)[C@]4(CO4)C)NC(=O)CN5CCOCC5 |
SMILES canónico |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2CCCC3C2CCCC3)C(=O)C4(CO4)C)NC(=O)CN5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


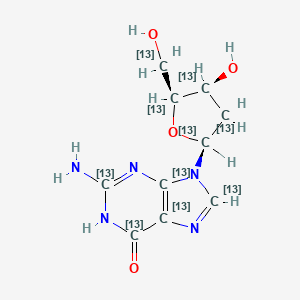
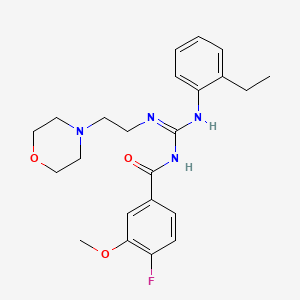
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
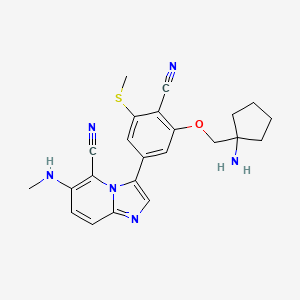
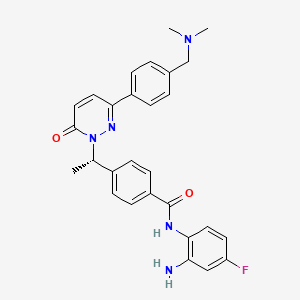
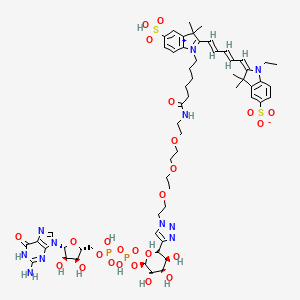
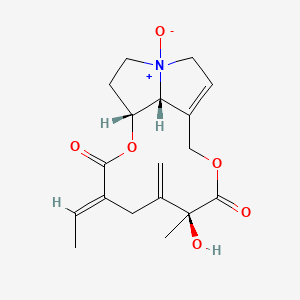
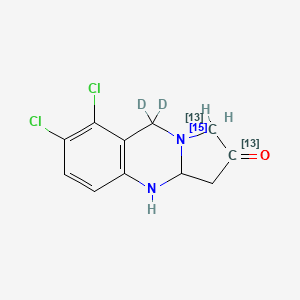
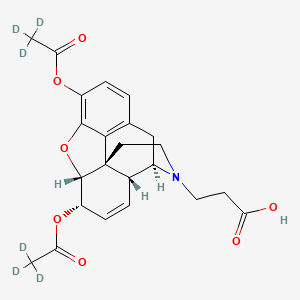
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
